

The Discovery and First Isolation of 29-Hydroxyfriedelan-3-one: A Technical Guide

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Compound of Interest

Compound Name: 29-Hydroxyfriedelan-3-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial isolation of the pentacyclic triterpenoid, **29-Hydroxyfriedelan-3-one**. This document details the seminal isolation from its natural source, compiles its physicochemical and spectroscopic data, and presents a generalized experimental workflow for its extraction and purification.

Introduction

29-Hydroxyfriedelan-3-one is a naturally occurring pentacyclic triterpenoid belonging to the friedelane family. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. The initial discovery and characterization of a novel compound are foundational steps for any future research and development.

Discovery and First Isolation

The first isolation of **29-Hydroxyfriedelan-3-one** was reported in 2000 by Fujita and his colleagues. The compound was identified as a constituent of the methanol extract of the rhizomes of Tripterygium hypoglaucum (Lévl.) Hutch, a plant used in traditional Chinese medicine.[1][2] This discovery was part of a broader phytochemical investigation into the terpenoid constituents of this plant species.[1][2]



While the full, detailed experimental protocol from the original publication by Fujita et al. is not widely available, this guide provides a generalized methodology for the isolation of friedelane triterpenoids from plant material, based on common phytochemical techniques.

Physicochemical and Spectroscopic Data

The structural elucidation of **29-Hydroxyfriedelan-3-one** was achieved through a combination of spectroscopic techniques and physicochemical measurements. The data presented below has been compiled from various sources that have subsequently isolated and characterized this compound.

Property	Data
Molecular Formula	C30H50O2
Molecular Weight	442.7 g/mol
IUPAC Name	(4R,4aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-1 1-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a- heptamethyl- 2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b- tetradecahydro-1H-picen-3-one
CAS Number	39903-21-4
Appearance	White solid
Melting Point	Decomposes at 259.6 °C
IR (KBr) ν/cm ⁻¹	3530, 2934, 2868, 1708, 1700, 1458, 1388
¹H NMR (CDCl₃)	Signals corresponding to a friedelane skeleton with a hydroxymethyl group.
¹³ C NMR (CDCl ₃)	Signals consistent with a friedelane skeleton, including a ketone at C-3 (δ ~213 ppm) and a hydroxymethyl group at C-29 (δ ~68 ppm).
Mass Spec. (ESI-MS)	m/z [M-H] $^-$ calculated for C $_{30}$ H $_{47}$ O $_{3}^-$ 455.3531, found 455.3525.



Experimental Protocols: A Generalized Approach

The following section outlines a typical procedure for the isolation of **29-Hydroxyfriedelan-3-one** from a plant source, such as Tripterygium hypoglaucum.

Plant Material Collection and Preparation

- Collection: The rhizomes of the plant are collected and authenticated by a plant taxonomist.
- Drying and Pulverization: The collected plant material is air-dried in the shade to a constant weight and then coarsely powdered using a mechanical grinder.

Extraction

- Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature or using a Soxhlet apparatus.[3] The choice of solvent is critical, and methanol is effective for extracting a broad range of polar to moderately nonpolar compounds, including triterpenoids.
- Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Chromatographic Purification

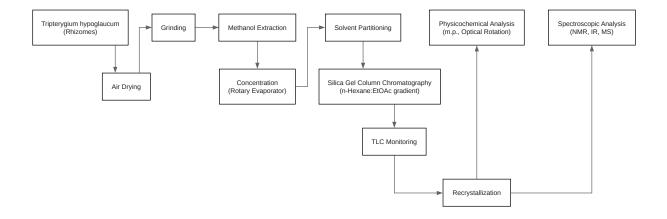
- Solvent Partitioning: The crude extract is typically suspended in water and sequentially
 partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl
 acetate, to separate compounds based on their polarity. Friedelane triterpenoids are
 expected to be present in the less polar fractions (n-hexane and chloroform).
- Column Chromatography: The fraction containing the target compound is subjected to column chromatography over silica gel.[4]
 - Stationary Phase: Silica gel (70-230 or 230-400 mesh).
 - Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The polarity is gradually increased to elute compounds with different affinities for the stationary phase.
 29-Hydroxyfriedelan-3-one has been successfully isolated using a hexane/ethyl acetate (8:2 v/v) solvent system.[4]



- Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the compound of interest. A vanillin-sulfuric acid spray reagent followed by heating is often used for visualization of triterpenoids.
- Further Purification: Fractions containing the pure compound, as indicated by TLC, are
 pooled and concentrated. Recrystallization from a suitable solvent system may be performed
 to obtain the pure crystalline compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **29-Hydroxyfriedelan-3-one**.



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